

T025 Specificity for CLK Family Kinases: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cdc2-like kinase (CLK) inhibitor, **T025**, with other known CLK inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.

T025 is an orally active and highly potent inhibitor of the CLK family of kinases, which are crucial regulators of pre-mRNA splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets. **T025** has demonstrated significant anti-proliferative activities in both hematological and solid cancer cell lines, with particular efficacy in MYC-driven cancers.[1][2]

Comparative Kinase Inhibitor Specificity

The following tables summarize the quantitative data for **T025** and alternative CLK inhibitors against the CLK family and selected off-target kinases. The data is compiled from various studies and presented to facilitate a direct comparison of potency and selectivity.

Table 1: Potency of T025 against CLK and DYRK Kinase Families



Kinase	T025 Kd (nM)
CLK1	4.8[1][2]
CLK2	0.096[1][2]
CLK3	6.5[1][2]
CLK4	0.61[1][2]
DYRK1A	0.074[1][2]
DYRK1B	1.5[1][2]
DYRK2	32[2]

Kd (dissociation constant) values indicate the affinity of the inhibitor for the kinase; lower values signify higher affinity.

Table 2: Comparative Potency (IC50/Kd in nM) of Various CLK Inhibitors

Inhibitor	CLK1	CLK2	CLK3	CLK4	DYRK1 A	DYRK1 B	Referen ce
T025 (Kd)	4.8	0.096	6.5	0.61	0.074	1.5	[1][2]
T3 (IC50)	0.67	15	110	N/A	N/A	N/A	[3]
Rogoceki b (IC50)	1.4	N/A	N/A	N/A	N/A	N/A	[3]
TG003 (IC50)	20	200	>10,000	15	N/A	N/A	
KH-CB19 (IC50)	19.7	N/A	530	N/A	55.2	N/A	[3]
CC-671 (IC50)	N/A	6	N/A	N/A	N/A	N/A	[3]
ML167 (IC50)	>10,000	N/A	N/A	136	>10,000	4,400	[3]



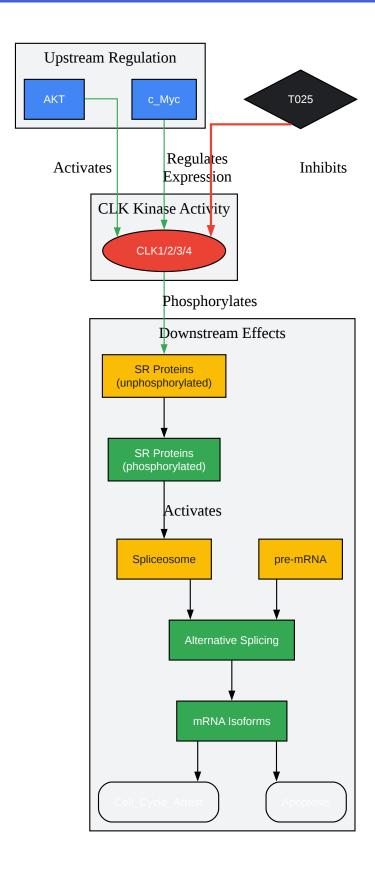
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. N/A indicates data not available.

A KINOMEscan-based kinase selectivity evaluation identified **T025** as a highly selective inhibitor of CLK and DYRK family proteins.[1][4] No other kinases outside of the DYRK1 family were found to have Kd values below 30 nmol/l, indicating a high degree of selectivity for these kinase families.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CLK signaling pathway in pre-mRNA splicing and a general workflow for assessing kinase inhibitor specificity.

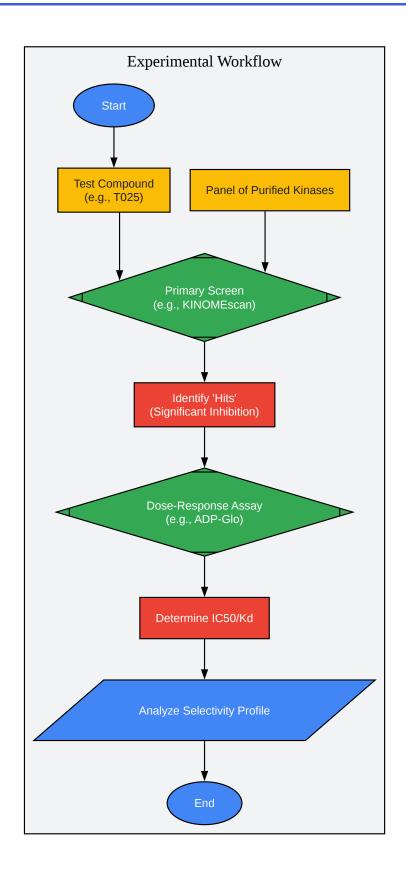




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Caption: CLK Signaling Pathway in Pre-mRNA Splicing.





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Caption: Kinase Inhibitor Specificity Profiling Workflow.



Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

KINOMEscan[™] Competition Binding Assay

The KINOMEscan[™] platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (streptavidin beads), and the test compound. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) that detects the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Generalized Protocol:

- Reaction Setup: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO as a control) is prepared in a multi-well plate.
- Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
- Washing: Unbound kinase is removed by washing the solid support.
- Elution: The captured kinase is eluted from the solid support.
- Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.
- Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the DMSO control. The results are typically expressed as "percent of control".
 For dose-response experiments, a curve is generated, and the dissociation constant (Kd) is calculated.

ADP-Glo™ Kinase Assay



The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: This assay is performed in two steps. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced into ATP, and a luciferase that uses this newly synthesized ATP to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and therefore to the kinase activity.

Generalized Protocol:

- Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and the test inhibitor (at various concentrations) are combined in a kinase buffer. The reaction is incubated at 30°C for 60 minutes.
- ATP Depletion: An equal volume of ADP-Glo[™] Reagent is added to each well. The plate is then incubated at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Signal Generation: Kinase Detection Reagent is added to each well. The plate is incubated at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.
- Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.[5][6][7]

Conclusion

T025 is a highly potent and selective pan-inhibitor of the CLK family of kinases, with significant activity also observed against the DYRK family. Its favorable selectivity profile, as determined by comprehensive kinase screening, makes it a valuable tool for studying the roles of CLK kinases in cellular processes and disease. This guide provides the necessary data and



experimental context to aid researchers in their evaluation and use of **T025** and other CLK inhibitors.

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